
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS: 62522-63-8) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₆ClNO₄S and a molecular weight of 247.66 g/mol . It features a benzoxazole core substituted with a methyl group at the 3-position and a sulfonyl chloride group at the 6-position. The compound is commercially available at 98% purity in quantities ranging from 250 mg to 5 g .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical applications. Recent studies highlight its role in synthesizing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are critical for Alzheimer’s disease research . Its sulfonyl chloride group enables facile nucleophilic substitution reactions, making it versatile for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of specialized reactors and controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Synthesis of Pharmaceutical Intermediates
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group makes it a valuable reagent for introducing sulfonamide moieties into organic molecules.
Case Study: Synthesis of Antibacterial Agents
A notable application involves the synthesis of antibacterial agents where this compound acts as a key intermediate in the formation of sulfonamide derivatives that exhibit significant antimicrobial activity. Research has shown that compounds derived from this sulfonyl chloride demonstrate potent activity against various bacterial strains.
2. Development of Anticancer Drugs
The compound has also been explored for its potential in anticancer drug development. The benzoxazole core is known for its biological activity, and modifications using sulfonyl chlorides have led to the discovery of new compounds with enhanced efficacy against cancer cell lines.
Case Study: Benzoxazole Derivatives
In a study published in Journal of Medicinal Chemistry, derivatives synthesized from this compound were evaluated for their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments.
Applications in Material Science
1. Synthesis of Polymers
The compound is used in the preparation of polymers through reactions involving its sulfonyl chloride group. These polymers can exhibit unique properties such as thermal stability and chemical resistance.
Data Table: Polymer Characteristics
Polymer Type | Property | Observations |
---|---|---|
Sulfonamide Polymers | Thermal Stability | Maintained stability up to 250 °C |
Conductive Polymers | Electrical Conductivity | Enhanced conductivity compared to traditional polymers |
Applications in Analytical Chemistry
1. Chromatographic Applications
Due to its specific reactivity, this compound is employed in chromatographic techniques for the derivatization of amines and alcohols, improving their detectability during analysis.
Case Study: HPLC Method Development
A high-performance liquid chromatography (HPLC) method was developed using this compound for the quantification of amine-containing pharmaceuticals. The method demonstrated high sensitivity and selectivity, facilitating accurate analysis in complex matrices.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride and Related Compounds
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS No. 62522-63-8) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer effects, supported by data tables and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₆ClNO₄S |
Molecular Weight | 247.66 g/mol |
Density | 1.610 g/cm³ (predicted) |
Melting Point | 137-139 °C |
Boiling Point | 388.2 °C (predicted) |
Antibacterial Activity
Research indicates that benzoxazole derivatives exhibit significant antibacterial properties. For instance, a study reported that compounds similar to this compound showed inhibition rates against Xanthomonas oryzae and Xanthomonas citri at concentrations of 47.6 mg/L and 36.8 mg/L, respectively . The mechanism involves up-regulation of succinate dehydrogenase (SDH), which inhibits bacterial reproduction during oxidative phosphorylation.
Table: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | Inhibition Concentration (mg/L) | Inhibition Rate (%) |
---|---|---|---|
Compound 1 | Xanthomonas oryzae pv. oryzicola | 47.6 | Not specified |
Compound 2 | Xanthomonas citri subsp. citri | 36.8 | Not specified |
Compound 3 (similar structure) | Xanthomonas oryzae pv. oryzae | 100 | 52.4 |
Antiviral Activity
The antiviral properties of benzoxazole derivatives have also been documented. These compounds demonstrated protective activity against the tobacco mosaic virus (TMV), with some exhibiting protective activities ranging from 39.27% to over 54% . The introduction of electron-donating groups in the benzothiazole ring significantly enhances antiviral activity.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. A study indicated that certain derivatives exert cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves apoptosis induction and modulation of key signaling pathways such as PI3K/Akt.
Table: Cytotoxic Effects on Cancer Cell Lines
Cell Line | Compound Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | Benzoxazole Derivative A | 10 | Apoptosis induction via FOXO1 |
A549 | Benzoxazole Derivative B | 20 | Inhibition of EGFR signaling |
PC3 | Benzoxazole Derivative C | 15 | Downregulation of AR activity |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications in the chemical structure significantly impacted their effectiveness .
- Antiviral Efficacy : Another investigation focused on the antiviral properties against TMV, revealing that compounds with chlorinated substitutions exhibited enhanced protective activities compared to their non-chlorinated counterparts .
- Anticancer Research : A comprehensive study analyzed the effects of various benzoxazole derivatives on human cancer cell lines, demonstrating significant cytotoxicity and suggesting potential therapeutic applications in oncology .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride?
The compound can be synthesized via sulfonation of the benzoxazole precursor using chlorosulfonic acid under controlled temperature (0°C to room temperature). The reaction typically involves slow addition of chlorosulfonic acid to the substrate, followed by quenching in ice water to precipitate the product. Purification is achieved through washing and drying .
Q. What safety protocols are critical when handling this compound?
Due to its skin corrosion properties (Category 1B), researchers must use N95 masks, chemical-resistant gloves, and eye protection. Work should be conducted in a fume hood with emergency washing facilities accessible. Safety data from analogous sulfonyl chlorides emphasize these precautions .
Q. Which analytical techniques are used to confirm its structural integrity?
High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment (≥97% purity), while nuclear magnetic resonance (NMR) and X-ray crystallography validate molecular geometry. For example, bond angles and planarity of the benzoxazole ring can be confirmed via crystallographic data .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonation?
Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of substrate to chlorosulfonic acid) and temperature modulation. Evidence from similar sulfonyl chloride syntheses suggests that extending reaction time at room temperature (e.g., 2 hours) improves conversion rates. Catalytic agents like dimethylaminopyridine (DMAP) may also enhance efficiency .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Cross-validation using multiple techniques is essential. For instance, discrepancies in NMR peaks due to rotational isomers can be clarified via variable-temperature NMR. X-ray crystallography provides definitive confirmation of bond lengths and angles, as demonstrated in benzisoxazole derivatives (e.g., C3–C9–C10 angle = 113.4°) .
Q. How does the electronic environment of the benzoxazole ring influence reactivity?
The electron-withdrawing sulfonyl chloride group at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. Computational studies (e.g., density functional theory) on analogous compounds reveal that substituents at position 3 (methyl group) stabilize the oxazole ring via steric and electronic effects, impacting reaction pathways .
Q. Methodological Recommendations
- Contradiction Analysis : Compare HPLC retention times with theoretical logP values to identify impurities.
- Scale-Up Challenges : Pilot-scale reactions may require slow reagent addition to manage exothermicity .
- Biological Activity Screening : Use benzisoxazole-derived antipsychotic agents (e.g., zonisamide) as reference compounds for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSCMVKREGBNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378171 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-63-8 | |
Record name | 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62522-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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